Acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane
Description
Properties
CAS No. |
55075-35-9 |
|---|---|
Molecular Formula |
C16H30N2O6 |
Molecular Weight |
346.42 g/mol |
IUPAC Name |
acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.2C2H3N/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2-3/h1-12H2;2*1H3 |
InChI Key |
XFFHJHRKTCXIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.C1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 18-crown-6 is typically accomplished via the cyclization of diethylene glycol derivatives under basic conditions. A well-established method, originally developed by Cram and Gokel, involves the reaction of triethylene glycol ditosylate with sodium or potassium hydroxide to induce cyclization, forming the macrocyclic ether 18-crown-6.
Detailed Procedure
- Starting Materials : Triethylene glycol ditosylate or related precursors.
- Base : Potassium hydroxide or sodium hydroxide.
- Solvent : Often tetrahydrofuran or 1,4-dioxane.
- Conditions : Heating under reflux with stirring for several hours to promote cyclization.
- Workup : The reaction mixture is washed successively with water, sodium bicarbonate solution, and saturated sodium chloride to remove impurities.
- Purification : The crude product is dried over magnesium sulfate, filtered, and subjected to vacuum distillation to isolate 18-crown-6 as a colorless liquid or solid.
Purification by Acetonitrile Complexation
An important purification step involves forming a complex of 18-crown-6 with acetonitrile, which crystallizes out of solution, allowing separation from impurities. The procedure is as follows:
- Dissolve crude 18-crown-6 in acetonitrile with gentle heating.
- Cool the solution slowly to room temperature with stirring, then further cool in an ice/acetone bath.
- Fine white crystals of the 18-crown-6/acetonitrile complex precipitate.
- Filter under vacuum and remove acetonitrile under high vacuum (~0.1–0.5 mm Hg) with gentle heating (~35°C) over 2–3 hours to recover pure 18-crown-6.
This method yields 18-crown-6 with high purity and is widely used in organic synthesis laboratories.
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of triethylene glycol ditosylate | Reflux with KOH in THF or dioxane | Crude 18-crown-6 mixture |
| 2 | Aqueous workup and drying | Washing with water, NaHCO3, NaCl; drying over MgSO4 | Removal of inorganic impurities |
| 3 | Vacuum distillation | 50-52°C at 2 mm Hg | Isolation of crude 18-crown-6 |
| 4 | Complexation with acetonitrile | Dissolution in acetonitrile, slow cooling, crystallization | Formation of 18-crown-6·acetonitrile complex |
| 5 | Removal of acetonitrile | High vacuum, gentle heating | Pure 18-crown-6 obtained |
Preparation of the Acetonitrile Complex of 18-Crown-6
The complexation of 18-crown-6 with acetonitrile is both a purification step and a method to isolate the compound as a stable crystalline complex.
Formation of the Complex
- The semi-solid crude 18-crown-6 is mixed with excess acetonitrile.
- The mixture is heated until the crown ether dissolves completely.
- Upon slow cooling and agitation, the crown ether forms a crystalline complex with acetonitrile.
- This complex is hygroscopic and requires careful handling.
Removal of Acetonitrile from the Complex
- The complex is subjected to high vacuum (0.1–0.5 mm Hg).
- Gentle heating (~35°C) is applied for 2–3 hours.
- This process removes acetonitrile, yielding pure 18-crown-6.
This method is documented in the Organic Syntheses collection and is considered a gold standard for preparing high-purity 18-crown-6.
Alternative Synthetic Approaches and Recent Advances
While the classical method described above remains predominant, alternative approaches and modifications have been reported:
- Use of different leaving groups on triethylene glycol derivatives to optimize yields.
- Application of ionic liquids or other solvents to improve reaction efficiency.
- Direct reaction of 18-crown-6 with metal halides or other salts in acetonitrile to form coordination complexes with luminescent properties, as reported in recent studies.
Data Tables from Research Findings
Physical Properties of 18-Crown-6 and Its Complexes
| Property | 18-Crown-6 | 18-Crown-6·Acetonitrile Complex |
|---|---|---|
| Appearance | Colorless liquid or solid | White crystalline solid |
| Boiling Point | 50-52°C at 2 mm Hg (pure) | Not applicable (complex) |
| Solubility | Soluble in organic solvents | Soluble in acetonitrile |
| Stability | Stable under dry conditions | Hygroscopic |
Crystallographic Data of 18-Crown-6 Complexes with Metal Halides (Representative)
| Compound | Space Group | a (pm) | b (pm) | c (pm) | β (deg) |
|---|---|---|---|---|---|
| ZnCl2(18-crown-6) | R3 | 1123.4 | 1123.4 | 1195.9 | - |
| EuI2(18-crown-6) | C2/m | 1296.2 | 1088.3 | 802.8 | 120.3 |
These data illustrate the coordination environment of 18-crown-6 in complexes, often relevant when preparing or studying acetonitrile complexes.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, primarily involving complexation with metal cations. It has a high affinity for potassium ions and can form stable complexes with them .
Common Reagents and Conditions:
Complexation: The compound can solubilize metal salts, particularly potassium salts, in nonpolar and dipolar aprotic solvents.
Major Products: The major products formed from these reactions are typically metal-cation complexes, such as potassium-18-crown-6 complexes .
Scientific Research Applications
Applications in Organic Synthesis
18-Crown-6 plays a significant role in organic synthesis by enhancing the solubility of ionic compounds in organic solvents. Its ability to form complexes with cations facilitates various chemical reactions.
Key Reactions:
- Phase Transfer Catalysis: 18-Crown-6 enables the solubilization of salts that are otherwise insoluble in organic solvents. For example, potassium permanganate can dissolve in benzene when combined with 18-crown-6, leading to oxidative reactions that are useful in synthetic chemistry .
- Nucleophilic Substitution Reactions: The presence of 18-crown-6 enhances the nucleophilicity of anions by suppressing ion-pairing effects. This allows for more efficient substitution reactions. For instance:
Biocatalysis Applications
Biocatalysis has emerged as an alternative to traditional chemical synthesis methods. The incorporation of acetonitrile and 18-crown-6 in enzymatic processes has shown promising results in producing chiral compounds.
Case Study:
- Enzymatic synthesis using acetonitrile as a solvent has been reported to yield high stereoselectivity for chiral amines and alcohols. For example, the use of transaminases and ketoreductases has facilitated the production of pharmaceutical intermediates such as Sitagliptin with improved yields and selectivity compared to conventional methods .
Toxicity and Safety Considerations
While 18-crown-6 is widely used in laboratory settings, it is essential to consider its toxicity. It can cause irritation to the eyes and skin upon contact and may pose respiratory risks if inhaled . Proper safety protocols should be followed when handling this compound.
Summary Table of Applications
| Application Area | Description | Example Reaction/Use |
|---|---|---|
| Organic Synthesis | Acts as a phase transfer catalyst to enhance solubility of salts | Dissolution of potassium permanganate in benzene |
| Nucleophilic Substitution | Increases nucleophilicity of anions for efficient substitution reactions | Reaction with alkyl halides |
| Biocatalysis | Facilitates enzymatic synthesis of chiral compounds | Synthesis of Sitagliptin using transaminases |
Mechanism of Action
1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects primarily through its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating their solubilization in nonpolar solvents . This complexation mechanism is crucial for its role as a phase transfer catalyst and in ion transport studies .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Crown Ethers and Derivatives
Key Findings:
Cavity Size : The phenyl-substituted 18-crown-6 retains the cavity size of its parent compound (~2.6–3.2 Å), suitable for larger cations like K⁺ or Cs⁺. However, the phenyl group introduces steric effects that may hinder binding with smaller cations (e.g., Na⁺) .
Solubility : The phenyl derivative shows lower water solubility compared to unmodified 18-crown-6 but improved solubility in organic solvents like acetonitrile and dichloromethane (DCM) due to its hydrophobic aromatic group .
Thermal Stability : Substituted crown ethers generally exhibit reduced thermal stability. For example, 2-phenyl-18-crown-6 decomposes at ~200–250°C, whereas unmodified 18-crown-6 remains stable up to 300°C.
Cation-Binding Selectivity
- Unmodified 18-crown-6 : Prefers K⁺ (log K ≈ 6.1 in water) due to optimal cavity-cation size matching.
- 2-Phenyl-18-crown-6 : The phenyl group enhances interactions with aromatic or soft cations (e.g., Cs⁺ or Ag⁺) through π-electron interactions, shifting selectivity away from hard cations like K⁺ .
- Dibenzo-18-crown-6 : The two benzene rings further amplify selectivity for larger cations (e.g., Ag⁺) but reduce flexibility, limiting applications in dynamic systems.
Solvent Interactions
- Acetonitrile: Commonly used with crown ethers due to its high polarity and ability to dissolve both organic and ionic species.
- Dimethyl Sulfoxide (DMSO) : Offers higher polarity than acetonitrile but may compete with crown ethers for cation coordination, reducing efficiency.
Biological Activity
Acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane, commonly referred to as the acetonitrile complex of 18-crown-6, is a macrocyclic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, presenting a comprehensive overview of research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound consists of a crown ether (18-crown-6) complexed with acetonitrile. Its chemical structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₆O₆ |
| Molecular Weight | 248.34 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to form complexes with various ions and molecules. This property enhances its role in biological systems:
- Ion Transport : The crown ether structure facilitates the transport of cations across cell membranes.
- Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals.
- Antimicrobial Effects : It has shown efficacy against various bacterial strains.
Case Studies
-
Antioxidant Activity :
A study demonstrated that the acetonitrile complex could donate hydrogen atoms to neutralize free radicals effectively. This property was measured using DPPH radical scavenging assays, showing an IC50 value of 45 µg/mL, indicating significant antioxidant potential . -
Antimicrobial Efficacy :
In vitro tests revealed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains . -
Cell Membrane Interaction :
Research indicated that the compound could alter membrane permeability in yeast cells, suggesting potential applications in drug delivery systems .
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Model | Result |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | IC50 = 45 µg/mL |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Escherichia coli | MIC = 32 µg/mL | |
| Membrane Interaction | Yeast cells | Increased permeability |
Research Findings
Recent studies have focused on enhancing the bioavailability and efficacy of this compound by modifying its structure or using it in combination with other compounds:
- Combination Therapies : Studies indicate that combining this compound with traditional antibiotics can enhance their effectiveness against resistant bacterial strains.
- Nanoparticle Formulations : Research has explored encapsulating the compound within nanoparticles to improve targeted delivery and reduce toxicity.
Q & A
Q. What solvent properties of acetonitrile make it ideal for HPLC mobile phases in pharmaceutical analysis?
Acetonitrile’s low viscosity, high polarity, and compatibility with UV detection make it a preferred organic modifier in reversed-phase HPLC. Its ability to reduce backpressure (compared to methanol) and enhance peak resolution is critical for separating complex mixtures. For instance, a 70–88% acetonitrile content in mobile phases optimizes elution times and retention behavior, particularly in hydrophilic interaction liquid chromatography (HILIC) . Its miscibility with aqueous buffers (e.g., phosphate or ammonium acetate) further supports gradient elution methods .
Q. How does mobile phase pH affect analyte retention when acetonitrile is used as an organic modifier?
The pH of the mobile phase directly impacts ionization states of analytes and stationary phase interactions. For example, in HILIC separations, a pH range of 3.5–5.5 is optimal for maintaining column stability and achieving adequate retention. Lower pH values (<3.5) may protonate acidic analytes, reducing their interaction with the stationary phase, while higher pH (>5.5) can deprotonate basic compounds, altering selectivity . Methodological adjustments, such as using ammonium acetate buffers (20–40 mM), help stabilize pH and minimize ion suppression effects .
Advanced Research Questions
Q. How can response surface methodology (RSM) with Box-Behnken design optimize acetonitrile content and buffer conditions in chromatographic separations?
RSM with Box-Behnken design (BBD) systematically evaluates multiple factors (e.g., acetonitrile content, buffer pH, and salt concentration) to identify optimal conditions. For example:
- Factor Ranges : Acetonitrile (82–88%), pH (3.5–5.5), ammonium acetate (20–40 mM) .
- Response Metrics : Retention time, peak asymmetry, and theoretical plates .
- Workflow :
Define critical factors and levels using preliminary scouting experiments.
Generate a BBD matrix (e.g., 15–20 runs with center points).
Analyze data via ANOVA to derive quadratic models for each response.
Validate predictions experimentally (e.g., 75% acetonitrile at pH 4.4 with 45 mM ammonium acetate) .
Q. What experimental strategies resolve contradictions in acetonitrile stability data across analytical techniques?
Discrepancies in stability (e.g., acetonitrile degradation in proton-transfer-reaction mass spectrometry vs. HPLC) require:
- Controlled Stability Studies : Monitor analyte recovery under varying storage conditions (temperature, light exposure) .
- Matrix-Specific Validation : For biological matrices, assess ion suppression effects using spiked plasma samples .
- Statistical Reconciliation : Apply Student’s t-test or ANOVA to compare inter-method variability. For instance, annual drift rates <3% yr⁻¹ in PTR-MS suggest acceptable stability, while larger deviations (>3%) necessitate method revalidation .
Q. How is robustness testing designed for HPLC methods using acetonitrile gradients, and what statistical tools validate resilience?
A robustness test evaluates method resilience to minor parameter fluctuations (e.g., ±2% acetonitrile, ±0.1 pH units). Key steps include:
- Factor Selection : pH, flow rate, acetonitrile percentage, and column temperature .
- Experimental Design : Full factorial design with center points to estimate error (e.g., 2-level factorial with triplicate runs) .
- Statistical Analysis :
- Calculate signal-to-noise ratios (S/N) and resolution metrics.
- Use Pareto charts to identify significant factors (p < 0.05).
- Confirm non-significant interactions via ANOVA (e.g., retention time stability for ethanol and acetonitrile in radiopharmaceuticals) .
Methodological Considerations for Data Contradictions
Q. Why do acetonitrile/water ratios vary significantly across HILIC and reversed-phase HPLC applications, and how are these optimized?
HILIC typically uses >80% acetonitrile to promote hydrophilic partitioning, whereas reversed-phase HPLC employs lower ratios (e.g., 50–70%) for hydrophobic interactions. Optimization involves:
- Elution Behavior : Acetonitrile >88% causes prolonged retention in HILIC, while <82% leads to non-retention .
- Peak Shape : Asymmetry factors improve with pH adjustments (e.g., pH 5.0 phosphate buffer) and gradient elution .
- Case Study : A 70:30 acetonitrile/water mixture achieved optimal fluorescence detection for trifloxystrobin in natural water, balancing solubility and detection limits .
Tables for Key Parameter Optimization
Table 1 : Critical Factors in HILIC Method Development Using Acetonitrile
| Factor | Optimal Range | Impact on Separation |
|---|---|---|
| Acetonitrile Content | 82–88% | Governs retention time and elution efficiency |
| Buffer pH | 3.5–5.5 | Affects analyte ionization and selectivity |
| Ammonium Acetate | 20–40 mM | Stabilizes pH and reduces ion suppression |
Table 2 : Robustness Testing Parameters for Ethanol/Acetonitrile GC Analysis
| Factor | Low Level (-) | High Level (+) | Central Point |
|---|---|---|---|
| Flow Rate | 0.8 mL/min | 1.2 mL/min | 1.0 mL/min |
| Acetonitrile % | 58% | 62% | 60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
